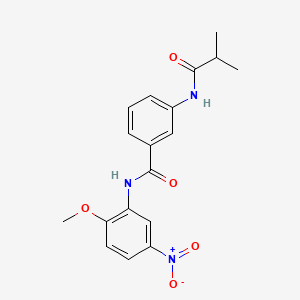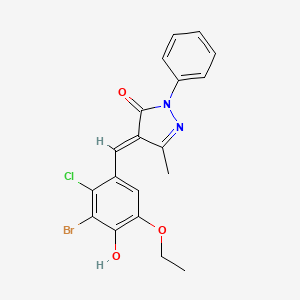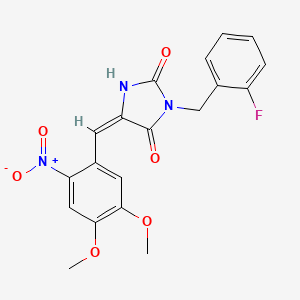
3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide
Overview
Description
3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide, also known as INB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. INB belongs to the class of benzamide derivatives and has been studied for its anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). In cancer cells, this compound has been found to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is well-tolerated in animal studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In cancer studies, this compound has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis. However, further studies are needed to determine the optimal dose and duration of treatment for therapeutic use.
Advantages and Limitations for Lab Experiments
3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, has minimal toxicity, and has been shown to have therapeutic potential in various fields of medicine. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its optimal dose and duration of treatment. Additionally, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet established.
Future Directions
There are several future directions for the study of 3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential. Clinical trials are needed to determine its safety and efficacy in humans. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the synthesis method could be further optimized to increase the yield and purity of the final product.
Scientific Research Applications
3-(isobutyrylamino)-N-(2-methoxy-5-nitrophenyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory and analgesic properties have been explored for the treatment of pain and inflammation associated with various conditions such as arthritis, cancer, and neuropathic pain. This compound has also been studied for its anti-cancer properties, specifically in the treatment of breast cancer. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-11(2)17(22)19-13-6-4-5-12(9-13)18(23)20-15-10-14(21(24)25)7-8-16(15)26-3/h4-11H,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCCREIEKBIJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3540881.png)
![2,4-dichloro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3540887.png)
![N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540892.png)
![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B3540893.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3540901.png)
![4-[(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B3540915.png)
![1-(2-furylmethyl)-5-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3540922.png)
![5-(3-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B3540923.png)
![isopropyl 5-{[(benzoylamino)carbonothioyl]amino}-2-chlorobenzoate](/img/structure/B3540931.png)
![2-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3540937.png)


![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3540970.png)

